molecular formula C12H21N3O B13176211 {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol

{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol

Cat. No.: B13176211
M. Wt: 223.31 g/mol
InChI Key: GFKKOEDHDINEFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a suitable diketone to form the pyrazole ring.

    Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the 1-methyl group.

    Cyclopentylation: The alkylated pyrazole is reacted with cyclopentyl bromide to form the cyclopentyl derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol: is similar to other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both the pyrazole ring and the cyclopentyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

[1-[2-amino-1-(2-methylpyrazol-3-yl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C12H21N3O/c1-15-11(4-7-14-15)10(8-13)12(9-16)5-2-3-6-12/h4,7,10,16H,2-3,5-6,8-9,13H2,1H3

InChI Key

GFKKOEDHDINEFA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(CN)C2(CCCC2)CO

Origin of Product

United States

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